

The Discovery and Enduring Legacy of Fosfomycin: A Technical Guide

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Executive Summary

Discovered in 1969, **fosfomycin** remains a clinically significant antibiotic, particularly in an era of rising antimicrobial resistance. This technical guide provides an in-depth exploration of its discovery, historical development, mechanism of action, and the evolution of resistance. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and visualizations of key biological pathways.

Discovery and Historical Development The Collaborative Discovery

Fosfomycin, originally named phosphonomycin, was discovered in 1969 through a collaborative effort between Merck & Co. in the United States and the Spanish company Compañía Española de Penicilina y Antibióticos (CEPA).[1] The discovery was the result of a systematic screening of soil microorganisms for antibacterial activity.

A key figure in this discovery was Dr. Justo Martínez Mata, the Scientific Director of CEPA, who initiated a program in 1957 to find novel antibiotic-producing microbes.[2] In July 1966, a Spanish microbiologist at CEPA, Sagrario Mochales del Val, identified a promising strain of Streptomyces fradiae from a soil sample collected on Mount Montgó in Jávea, Alicante, Spain.







[2] This strain was found to produce a substance with potent antibacterial properties. The lyophilized strain was then sent to Merck & Co. for further investigation.[2]

The collaborative research culminated in the isolation and characterization of phosphonomycin, as detailed in a seminal 1969 publication in Science by Hendlin et al., which included researchers from both Merck and CEPA.[2]

Timeline of Key Developments

The discovery of **fosfomycin** was followed by several decades of development and clinical evaluation, leading to its establishment as a valuable therapeutic agent.



Year	Milestone	Reference
1966	Isolation of a fosfomycin- producing Streptomyces fradiae strain from a soil sample in Spain.	[2]
1969	Publication of the discovery of "phosphonomycin" by a joint Merck and CEPA team.	[1][2]
1971	CEPA commences industrial- scale production of fosfomycin at its facility in Aranjuez, Spain.	[1]
Early 1970s	Intravenous fosfomycin (disodium salt) is introduced for clinical use in Europe for serious infections.	[3]
1990s	Development and introduction of the oral fosfomycin trometamol formulation, improving bioavailability.	[4][5]
1996	The U.S. Food and Drug Administration (FDA) approves the oral fosfomycin trometamol formulation (Monurol) for the treatment of uncomplicated urinary tract infections.	[1]
2020	The European Medicines Agency (EMA) recommends restricting the use of intravenous fosfomycin to serious infections where other antibiotics are not suitable.	[6]
2025	The FDA approves an intravenous formulation of	



fosfomycin (Contepo) for complicated urinary tract infections.[7][8][9][10]

Mechanism of Action

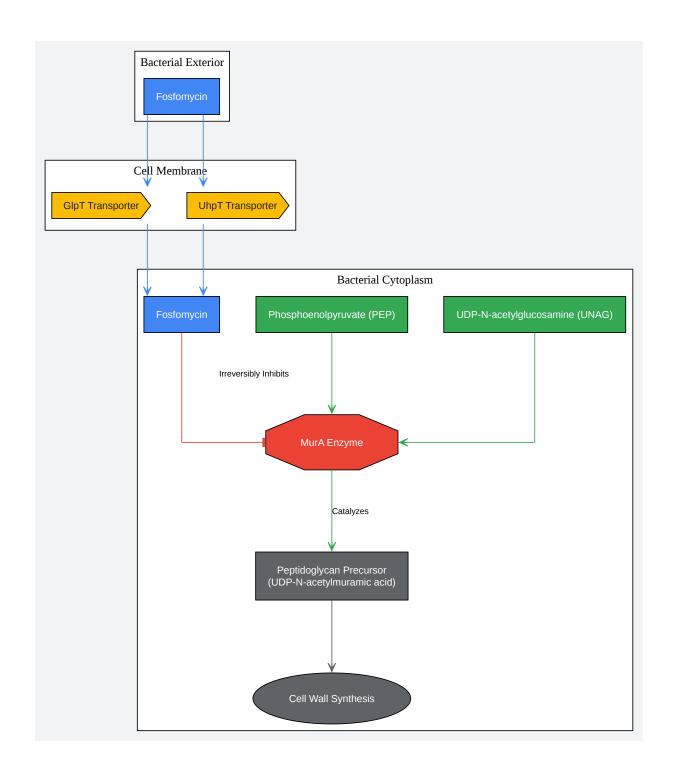
Fosfomycin exerts its bactericidal effect by inhibiting a crucial early step in bacterial cell wall biosynthesis. Unlike many other antibiotics that target later stages of peptidoglycan synthesis, **fosfomycin** acts within the bacterial cytoplasm.

The key target of **fosfomycin** is the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, commonly known as MurA.[1][11] This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine-enolpyruvate. This is the first committed step in the synthesis of N-acetylmuramic acid, a fundamental component of the peptidoglycan backbone.[1][11]

Fosfomycin is a structural analog of PEP and irreversibly inhibits MurA by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the enzyme's active site.[11][12] This covalent modification permanently inactivates the enzyme, leading to the cessation of peptidoglycan synthesis and subsequent cell lysis.[11][13]

To enter the bacterial cell and reach its cytoplasmic target, **fosfomycin** utilizes two primary transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[11][13]





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Fosfomycin's mechanism of action: cellular uptake and inhibition of MurA.

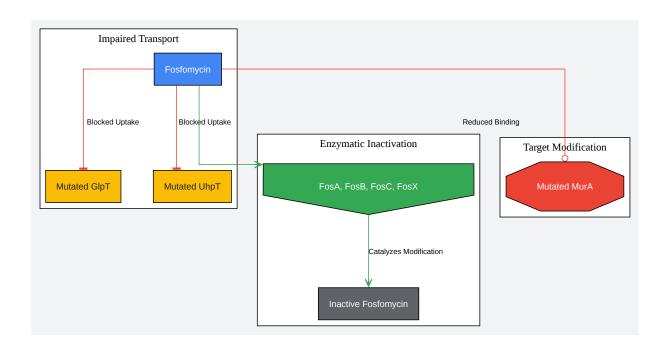


Mechanisms of Resistance

Bacterial resistance to **fosfomycin** can arise through several mechanisms, primarily involving impaired drug transport, enzymatic inactivation, or modification of the target enzyme.

- Impaired Transport: The most common mechanism of fosfomycin resistance involves
 mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT,
 respectively).[11][14] These mutations prevent or reduce the uptake of fosfomycin into the
 bacterial cell, thereby protecting the MurA enzyme.
- Enzymatic Inactivation: Some bacteria have acquired genes that encode enzymes capable
 of inactivating fosfomycin. The most well-characterized of these are the Fos enzymes (e.g.,
 FosA, FosB, FosC, and FosX).[14] These enzymes catalyze the modification of fosfomycin,
 typically through the addition of molecules like glutathione or by opening the epoxide ring,
 rendering the antibiotic inactive.
- Target Modification: Although less common, mutations in the murA gene can alter the structure of the MurA enzyme, reducing its affinity for **fosfomycin**.[3][4] This prevents the antibiotic from effectively binding to and inhibiting its target.





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Primary mechanisms of bacterial resistance to **fosfomycin**.

Quantitative Data In Vitro Susceptibility

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **fosfomycin** against common clinical isolates.



Organism	MIC ₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s)
Escherichia coli	0.5 - 4	2 - 16	[15][16][17][18]
Enterococcus faecalis	8 - 64	32 - 128	[17][18]
Klebsiella pneumoniae	8 - 32	64 - >1024	[16]
Pseudomonas aeruginosa	32 - 64	128 - >512	[15][18]
Staphylococcus aureus (including MRSA)	≤32	≤32	[18]

Note: MIC values can vary depending on the testing method and geographical region.

Pharmacokinetic Parameters

The pharmacokinetic profile of **fosfomycin** differs significantly between its oral and intravenous formulations.

Parameter	Oral (Fosfomycin Trometamol)	Intravenous (Fosfomycin Disodium)	Reference(s)
Bioavailability	~34-58%	100%	[19][20]
Peak Serum Concentration (Cmax)	21.8 - 32.1 mg/L (3g dose)	132.1 - 370.6 mg/L (20-40 mg/kg or 3g dose)	[19][21][22]
Time to Peak (Tmax)	2 - 2.5 hours	End of infusion	[22][23]
Elimination Half-life (t½)	~5.7 hours	~2.23 hours	[5][22]
Urinary Excretion (unchanged)	~38-58%	~80-90%	[19][21][22][23]



Experimental Protocols Isolation of Fosfomycin from Streptomyces fradiae

The original isolation and purification of **fosfomycin** involved a multi-step process to separate the antibiotic from the fermentation broth of S. fradiae.

Protocol Overview:

- Fermentation:Streptomyces fradiae is cultured in a suitable nutrient broth medium under optimal conditions for antibiotic production.
- Broth Clarification: The fermentation broth is centrifuged or filtered to remove the bacterial cells.
- Ion-Exchange Chromatography: The clarified broth is passed through an anion-exchange resin column (e.g., Dowex 1-X2). **Fosfomycin**, being an acidic compound, binds to the resin. [24]
- Elution: The column is washed, and fosfomycin is then eluted using a salt solution (e.g., NaCl).[24]
- Desalting and Further Purification: The eluted fractions containing **fosfomycin** are desalted (e.g., using gel filtration chromatography) and may be subjected to further purification steps, such as crystallization, to obtain the pure compound.[24]

SPHERO Assay for Screening Cell Wall Synthesis Inhibitors

The discovery of **fosfomycin** was facilitated by a screening assay that detected inhibitors of bacterial cell wall synthesis. This assay, known as the SPHERO assay, is based on the morphological changes that occur in bacteria when their cell wall synthesis is disrupted.

Principle:

In an osmotically stabilized medium, bacteria that are treated with an inhibitor of cell wall synthesis are unable to maintain their normal shape and form spherical protoplasts or spheroplasts. These morphological changes are readily observable under a microscope.



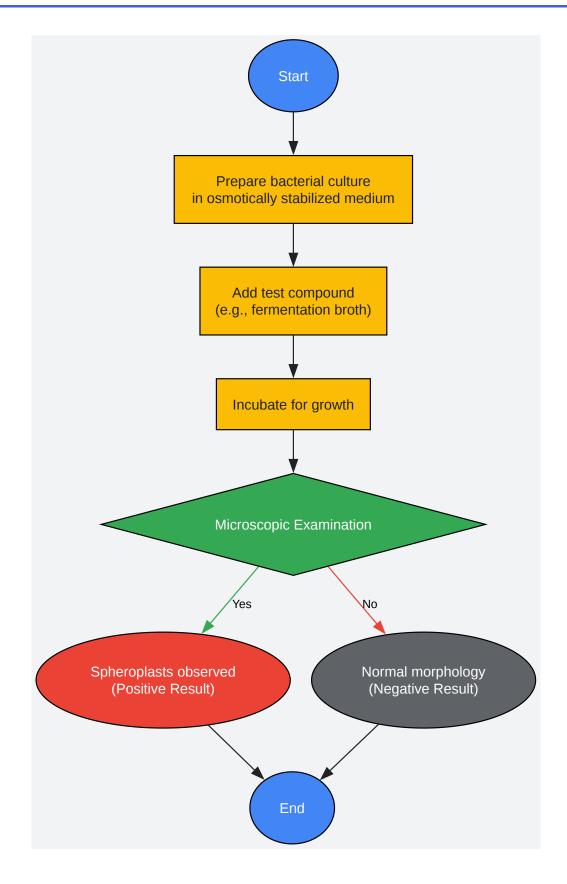




General Protocol:

- Bacterial Strain: A suitable indicator strain, often a Gram-negative bacterium like E. coli, is used.
- Growth Medium: The bacteria are grown in a nutrient broth supplemented with an osmotic stabilizer, such as sucrose, to prevent premature lysis of the spheroplasts.
- Test Compounds: Fermentation broths or purified compounds to be screened are added to the bacterial cultures.
- Incubation: The cultures are incubated to allow for bacterial growth and the potential induction of spheroplast formation.
- Microscopic Examination: The cultures are examined microscopically for the presence of spherical cells, indicating inhibition of cell wall synthesis.





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Workflow of the SPHERO assay for screening cell wall synthesis inhibitors.



Conclusion

Fosfomycin stands as a testament to the power of natural product screening in antibiotic discovery. Its unique mechanism of action, targeting an early and essential step in cell wall biosynthesis, has contributed to its sustained clinical relevance. As antimicrobial resistance continues to be a global health crisis, a thorough understanding of the discovery, development, and molecular interactions of enduring antibiotics like **fosfomycin** is paramount for informing the development of new therapeutic strategies. This guide provides a foundational resource for researchers dedicated to this critical endeavor.

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